Product packaging for 2-Bromo-3-fluoro-6-nitrobenzaldehyde(Cat. No.:CAS No. 1805502-03-7)

2-Bromo-3-fluoro-6-nitrobenzaldehyde

Cat. No.: B6314438
CAS No.: 1805502-03-7
M. Wt: 248.01 g/mol
InChI Key: OBIRIJLZQIKOAW-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-nitrobenzaldehyde is a multifunctional aromatic aldehyde that serves as a high-value building block in organic synthesis and pharmaceutical research. This compound features bromine, fluorine, and nitro substituents on the benzaldehyde core, making it highly electrophilic and ideal for constructing complex molecules . Its primary research application is as a versatile intermediate in cross-coupling reactions and in the design of pharmaceutical precursors . The strategic placement of electron-withdrawing groups significantly influences the compound's reactivity and physicochemical properties, allowing for precise modifications in downstream synthesis . Similar nitro-aromatic aldehydes are utilized in the development of novel compounds with biological activity, such as optimized antiviral agents demonstrated in studies against human cytomegalovirus (hCMV) . Researchers also employ analogous structures in the synthesis of chalcone derivatives, which are investigated for potential central nervous system (CNS) actions . Please note: This product is intended for research purposes in a controlled laboratory setting. It is not classified as a drug or medicine and is strictly for in-vitro studies. It is not approved for any human or veterinary use, and any form of bodily introduction is prohibited by law .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFNO3 B6314438 2-Bromo-3-fluoro-6-nitrobenzaldehyde CAS No. 1805502-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoro-6-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO3/c8-7-4(3-11)6(10(12)13)2-1-5(7)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRIJLZQIKOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Fluoro 6 Nitrobenzaldehyde

Precursor Synthesis and Functional Group Introduction Strategies

The synthesis typically begins with a commercially available, simpler substituted benzene (B151609) derivative, which is then elaborated through a series of functional group transformations.

The introduction of the bromine atom at a specific position is a key challenge. Regioselective halogenation of arenes can be achieved using various reagents and conditions. For instance, the use of N-halosuccinimides in fluorinated alcohols has been shown to provide good yields and high regioselectivity in the halogenation of a diverse range of arenes under mild conditions. nih.gov The reactivity-selectivity principle is a guiding concept; for example, bromination is generally more selective than chlorination. youtube.com The choice of the starting material and the directing effects of existing substituents play a crucial role in determining the position of bromination.

A plausible route could involve the bromination of a precursor already containing the fluoro and nitro or a precursor to the aldehyde group. For example, starting with 2-fluoroaniline, a diazotization reaction followed by a Sandmeyer-type reaction with cuprous bromide could introduce the bromine atom. A patent describes a process starting from 2-methyl-3-fluoroaniline, which undergoes nitration, followed by diazotization and reaction with cuprous bromide to yield 2-bromo-3-methyl-4-fluoro-nitrobenzene. patsnap.com

The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the aromatic ring. For instance, in the synthesis of a related compound, 2-bromo-6-fluoro-3-nitrobenzaldehyde, the nitration of 2-bromo-6-fluorobenzaldehyde (B104081) is a key step, where the nitro group is introduced at the meta position relative to the aldehyde group. The electron-withdrawing nature of the aldehyde and halogen substituents directs the incoming nitro group to the desired position.

The final step in many synthetic routes to aromatic aldehydes is the oxidation of a corresponding benzylic precursor, such as a benzyl (B1604629) alcohol or a methyl group. A common and effective method for this transformation is the use of manganese dioxide (MnO2). commonorganicchemistry.commychemblog.com MnO2 is a mild and selective oxidizing agent for converting benzylic alcohols to aldehydes without over-oxidation to the carboxylic acid. commonorganicchemistry.comacs.org This method is compatible with a wide range of functional groups, including halogens and nitro groups. rsc.org The reaction is typically carried out in a neutral, non-aqueous solvent like dichloromethane (B109758) or chloroform. commonorganicchemistry.commychemblog.com

Alternative methods for aldehyde synthesis from a methyl group include the Etard reaction, which uses chromyl chloride, or oxidation with chromic oxide in acetic anhydride (B1165640). ncert.nic.in Another approach involves the side-chain chlorination of a toluene (B28343) derivative to form a benzal chloride, which is then hydrolyzed to the benzaldehyde (B42025). ncert.nic.in

Stepwise Reaction Sequences and Optimized Conditions

A successful synthesis of 2-bromo-3-fluoro-6-nitrobenzaldehyde relies on a well-defined sequence of reactions with optimized conditions to maximize yield and purity.

In complex syntheses, it may be necessary to temporarily protect certain functional groups to prevent them from reacting under specific conditions. uchicago.edu For example, an aldehyde group is highly reactive and might need protection during a subsequent reaction. acs.orgrug.nl One strategy involves the use of Weinreb amides as precursors to aldehydes. acs.orgresearchgate.net The Weinreb amide can be reduced to a stable tetrahedral intermediate which acts as a protected form of the aldehyde, allowing for other transformations on the molecule before its final deprotection and formation. acs.orgrug.nlresearchgate.net The ideal protecting group is one that can be introduced and removed in high yield under mild conditions and is stable to the reaction conditions of the intermediate steps. uchicago.edu

Catalytic systems play a vital role in modern organic synthesis. As mentioned earlier, manganese dioxide is a key reagent for the oxidation of benzylic alcohols to aldehydes. commonorganicchemistry.commychemblog.com The efficiency of MnO2 oxidation can be influenced by its method of preparation and activation. mychemblog.comrsc.org Typically, an excess of MnO2 is used in a heterogeneous reaction mixture, and the product is isolated by simple filtration. acs.org Research has shown that various substituted benzylic alcohols can be successfully oxidized using MnO2, with tolerance for a range of other functional groups. rsc.org

Below is a table summarizing a potential final oxidation step in the synthesis:

Starting MaterialOxidizing AgentSolventTemperatureProduct
(2-Bromo-3-fluoro-6-nitrophenyl)methanolManganese Dioxide (MnO2)Dichloromethane (CH2Cl2)Room TemperatureThis compound

This table illustrates a typical oxidation reaction using manganese dioxide. The reaction conditions are generally mild, which helps to preserve the other sensitive functional groups on the aromatic ring.

Solvent Effects and Temperature Control in Reaction Yields

The synthesis of this compound, while not extensively documented, can be logically approached through the electrophilic nitration of 2-bromo-3-fluorobenzaldehyde (B1292724). In such a reaction, the choice of solvent and precise temperature control are paramount in dictating the yield and isomeric purity of the product.

Aromatic nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. byjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. byjus.comnumberanalytics.com The reaction is highly exothermic, and therefore, careful temperature control is necessary to prevent over-nitration and the formation of by-products. byjus.com Reactions are often conducted at low temperatures, sometimes as low as 0°C to 50°C, to manage the reaction's energy release and improve selectivity. byjus.com

The solvent plays a critical role in the nitration process. While the reaction can be run without an additional solvent, using an inert solvent can help to control the reaction temperature and improve the solubility of the aromatic substrate. sci-hub.se The choice of solvent can also influence the rate and selectivity of the reaction. For instance, the polarity of the solvent can affect the stability of the reaction intermediates. rushim.ru In some cases, organic solvents are used, and their effects on the reaction kinetics and product distribution are a subject of detailed study. rushim.ru The addition of a co-solvent can also impact the reaction; for example, the use of acetic anhydride with bismuth nitrate (B79036) has been explored as a milder nitrating system. researchgate.net

The regioselectivity of the nitration of 2-bromo-3-fluorobenzaldehyde is directed by the existing substituents. The aldehyde group is a meta-director, while the bromine and fluorine atoms are ortho, para-directing. libretexts.org The interplay of these directing effects will determine the position of the incoming nitro group. The strong electron-withdrawing nature of the aldehyde group deactivates the ring towards electrophilic substitution, making harsh reaction conditions potentially necessary. libretexts.org However, these harsh conditions can also lead to oxidation of the aldehyde group. rsc.org Therefore, a delicate balance of temperature and reagent concentration is required to achieve the desired 6-nitro product.

Interactive Data Table: General Effects of Solvents and Temperature on Aromatic Nitration

Below is a table summarizing the general impact of solvent polarity and temperature on the yield of aromatic nitration reactions, based on established principles.

ParameterEffect on ReactionTypical Conditions for Substituted Benzaldehydes
Solvent Polarity Influences the solubility of reactants and can stabilize charged intermediates, potentially affecting reaction rate and selectivity.A range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., sulfolane) have been used. The choice depends on the specific substrate and nitrating agent. rushim.ru
Temperature Higher temperatures generally increase the reaction rate but can lead to decreased selectivity and increased formation of by-products, including dinitrated and oxidized products.Low temperatures (e.g., 0-10°C) are often employed to control the exothermic reaction and improve regioselectivity. byjus.com

Novel Synthetic Routes and Sustainable Chemistry Considerations

The development of new synthetic methods in organic chemistry is increasingly driven by the principles of green and sustainable chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Exploration of Green Chemistry Principles in Synthetic Design

The traditional nitration method using a mixture of concentrated nitric and sulfuric acids, while effective, generates significant amounts of acidic waste. researchgate.net Green chemistry principles encourage the development of alternative, more environmentally benign nitrating agents and catalytic systems. researchgate.netresearchgate.net

One approach is the use of solid acid catalysts, such as zeolites or sulfated metal oxides, which can be easily recovered and reused, reducing waste. numberanalytics.com Another green strategy is the use of milder nitrating agents. For example, bismuth nitrate pentahydrate has been investigated as a less corrosive and safer alternative to mixed acids for the nitration of anilines. researchgate.net The use of solvents is also a key consideration in green chemistry. Whenever possible, reactions are designed to be solvent-free or to use more environmentally friendly solvents like water or ethanol. researchgate.nettandfonline.com For the synthesis of this compound, exploring these greener alternatives could lead to a more sustainable manufacturing process.

Development of One-Pot or Cascade Reactions

For a polysubstituted molecule like this compound, a one-pot synthesis could involve the sequential introduction of the substituents without isolating the intermediates. For instance, a tandem reaction strategy could be envisioned where a directed metalation is followed by the introduction of an electrophile. acs.org While a specific one-pot synthesis for this exact compound is not documented, the development of such a process would represent a significant advancement. Research into one-pot methodologies for the synthesis of functionalized benzaldehydes is an active area. acs.orgresearchgate.net

High-Yield and High-Purity Synthesis Innovations

Achieving high yield and purity is a critical goal in any synthetic process, both for economic and environmental reasons. For this compound, innovations in synthesis would focus on maximizing the conversion of the starting material to the desired product while minimizing the formation of isomers and by-products.

This can be achieved through careful optimization of reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents. researchgate.net The use of advanced catalysts can also play a crucial role in improving yield and selectivity. numberanalytics.com For instance, in the synthesis of a related compound, 2-bromo-6-fluorobenzaldehyde, a method starting from 2-bromo-6-fluorotoluene (B73676) has been developed that boasts a product purity of ≥99.0% and a conversion rate of 100%. google.com

Furthermore, purification techniques are essential for obtaining high-purity products. Column chromatography is a common laboratory method for separating isomers and impurities. google.com The development of efficient crystallization methods can also be a key factor in achieving high purity on a larger scale.

Interactive Data Table: Comparison of Synthetic Approaches

The following table provides a conceptual comparison of traditional versus more innovative approaches to the synthesis of polysubstituted nitroaromatic compounds.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Traditional Nitration Use of mixed nitric and sulfuric acids. byjus.comWell-established and effective for many aromatic compounds.
Green Catalytic Nitration Employs reusable solid acid catalysts or milder nitrating agents. researchgate.netnumberanalytics.comReduced acid waste, potentially safer reaction conditions, and easier product work-up.
One-Pot Synthesis Multiple reaction steps are performed in a single reaction vessel without isolation of intermediates. acs.orgIncreased efficiency, reduced solvent usage, and potentially higher overall yield.
High-Purity Synthesis Focuses on optimized reaction conditions and advanced purification techniques to maximize product purity. google.comEnsures the final product meets the stringent quality requirements for applications in pharmaceuticals or materials science.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Fluoro 6 Nitrobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-Bromo-3-fluoro-6-nitrobenzaldehyde is a primary site of chemical reactivity. Its electrophilic carbon is significantly activated by the strong electron-withdrawing effects of the ortho-nitro group and the halogen substituents on the aromatic ring. This heightened electrophilicity makes the aldehyde susceptible to a range of nucleophilic attacks and redox transformations.

Nucleophilic Additions and Condensation Reactions

The electron-deficient nature of the carbonyl carbon facilitates nucleophilic addition reactions, a characteristic transformation for aldehydes. ncert.nic.in In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate which is subsequently protonated. ncert.nic.in

While specific studies on this compound are not prevalent, the reactivity can be inferred from similar structures. For instance, related nitro-substituted bromobenzaldehydes readily participate in condensation reactions. A notable example is the Knoevenagel condensation, where an active methylene (B1212753) compound, such as dimethyl malonate, reacts with the aldehyde in the presence of a base. This type of reaction with a related compound, 3-bromo-2-nitrobenzaldehyde, proceeds to form a new carbon-carbon double bond, demonstrating the aldehyde's capacity for condensation. google.com Similar reactivity is anticipated for this compound, leading to the formation of various substituted styrenes. The aldehyde can also react with primary amines to form Schiff bases or imines, and with secondary amines to yield enamines, further highlighting its utility in synthetic chemistry.

Oxidation Pathways to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common pathway for aldehydes and can be achieved using a variety of oxidizing agents. ncert.nic.in For this compound, treatment with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) effectively converts the aldehyde moiety into a carboxyl group. This reaction yields 2-Bromo-3-fluoro-6-nitrobenzoic acid , a valuable intermediate for further synthetic modifications. The reaction typically proceeds under acidic or alkaline conditions, with the permanganate ion acting as the active oxidant.

Reduction Transformations to Alcohols and Amines

The presence of both an aldehyde and a nitro group allows for selective or total reduction depending on the reagents and conditions employed.

The nitro group is particularly susceptible to reduction. Catalytic hydrogenation, for instance using hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C), selectively reduces the nitro group to a primary amine, affording 2-Bromo-3-fluoro-6-aminobenzaldehyde . This transformation is highly chemoselective, leaving the aldehyde and halogen groups intact. Modern biocatalytic methods, such as those using immobilized hydrogenase enzymes, also offer a green and highly selective route for nitro group reduction under mild, aqueous conditions, avoiding the use of precious metals. nih.gov

Conversely, the aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This would yield (2-Bromo-3-fluoro-6-nitrophenyl)methanol . For a more comprehensive reduction of both the aldehyde and nitro groups, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) would typically be required, followed by a workup step, to produce (2-Amino-6-bromo-3-fluorophenyl)methanol .

TransformationReagent(s)Product
Selective Nitro ReductionH₂/Pd-C2-Bromo-3-fluoro-6-aminobenzaldehyde
Selective Aldehyde ReductionNaBH₄(2-Bromo-3-fluoro-6-nitrophenyl)methanol
Full Reduction (Nitro and Aldehyde)LiAlH₄ (followed by workup)(2-Amino-6-bromo-3-fluorophenyl)methanol

Reactions Involving Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms attached to the aromatic ring are key sites for substitution and cross-coupling reactions, enabling the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Dynamics and Regioselectivity

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the powerful electron-withdrawing nitro group. In an SNAr mechanism, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (the halide).

The regioselectivity of SNAr on this molecule—whether the bromine or fluorine is displaced—is dictated by two main factors: the inherent leaving group ability of the halogens and the electronic activation at their respective positions.

Leaving Group Ability : In SNAr, fluoride (B91410) is generally a better leaving group than bromide because its high electronegativity helps to stabilize the transition state leading to the Meisenheimer complex.

Electronic Activation : The nitro group at position 6 strongly activates the ortho position (C2, bearing the bromine) and the para position (C3, bearing the fluorine) through resonance. However, the aldehyde group at C1 is deactivating, particularly at the ortho position (C2).

This creates a complex electronic landscape. The C-F bond is at a position activated by the nitro group, while the C-Br bond is at a position activated by the nitro group but potentially deactivated by the adjacent aldehyde. While definitive studies on this specific substrate are scarce, related research on 2-bromo-3-nitrobenzaldehyde (B1282389) shows that the bromine atom can be displaced by strong nucleophiles like sodium diselenide. researchgate.net In dihalogenated systems, it is common for the more electronegative halogen (fluorine) to be substituted preferentially if it is in an activated position. nih.gov Therefore, it is plausible that strong nucleophiles could displace the fluorine atom at the C3 position, though substitution of the bromine cannot be ruled out depending on the specific nucleophile and reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example. nih.gov This reaction typically couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmit.edu

For this compound, the Suzuki-Miyaura reaction is expected to proceed with high regioselectivity. The reactivity of halogens in palladium-catalyzed cross-coupling reactions almost universally follows the order: I > Br > Cl > F. This order is based on bond dissociation energies, with the C-Br bond being significantly weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the very strong C-F bond.

Therefore, the bromine atom at the C2 position is the anticipated reactive site for Suzuki-Miyaura coupling. This allows for the selective introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups at this position while preserving the fluorine, nitro, and aldehyde functionalities. nih.gov The reaction's tolerance for functional groups like nitro and aldehyde groups makes it particularly useful for elaborating on this scaffold. nih.gov

Reactant 1Reactant 2 (Boronic Acid/Ester)Catalyst/BaseAnticipated Product
This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃3-Fluoro-6-nitro-[1,1'-biphenyl]-2-carbaldehyde
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃3-Fluoro-4'-methoxy-6-nitro-[1,1'-biphenyl]-2-carbaldehyde
This compoundThiophene-2-boronic acidPd(PPh₃)₄ / Na₂CO₃3-Fluoro-6-nitro-2-(thiophen-2-yl)benzaldehyde

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful synthetic tool for the formation of carbon-carbon and carbon-heteroatom bonds, typically involving the reaction of an aryl halide with an organometallic reagent, such as an organolithium compound. nih.gov In the case of this compound, the presence of two different halogen atoms, bromine and fluorine, raises questions of selectivity.

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl > F. nih.gov Based on this trend, the carbon-bromine bond is expected to be more susceptible to exchange than the carbon-fluorine bond. However, the reaction is complicated by the presence of the highly electrophilic nitro group. Organolithium reagents are strong bases and nucleophiles and can react with nitroarenes in several ways, often leading to complex mixtures rather than a clean halogen-metal exchange. stackexchange.com The strongly electron-withdrawing nature of the nitro group significantly increases the acidity of the aromatic protons, making competitive deprotonation a likely side reaction.

Furthermore, the aldehyde functionality itself is susceptible to nucleophilic attack by organolithium reagents. To achieve a successful halogen-metal exchange, careful control of reaction conditions, such as the use of very low temperatures and specific organometallic reagents, would be crucial. A potential strategy to circumvent these issues could involve the use of magnesium-based reagents, such as i-PrMgCl, which can sometimes offer better selectivity in the presence of sensitive functional groups. nih.gov

Table 1: Predicted Selectivity in Halogen-Metal Exchange of this compound

ReagentPredicted Major ProcessRationale
n-ButyllithiumComplicated side reactionsAttack at the nitro and aldehyde groups, and potential deprotonation. stackexchange.comstackexchange.com
t-ButyllithiumComplicated side reactionsSimilar to n-BuLi, with increased basicity potentially favoring deprotonation. stackexchange.com
i-PrMgCl/n-BuLiPotential for Br exchangeMay offer improved selectivity for halogen-metal exchange over other reactive sites. nih.gov

Transformations of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for a wide range of pharmaceuticals and materials. For this compound, this transformation would yield 2-amino-6-bromo-3-fluorobenzaldehyde.

A variety of reagents can be employed for the reduction of aromatic nitro groups, including catalytic hydrogenation and the use of metals in acidic media. researchgate.netyoutube.com

Catalytic Hydrogenation: Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst are highly effective for nitro group reduction. researchgate.net However, a significant challenge in the case of this compound is the potential for dehalogenation, particularly of the bromine atom, under these conditions. Raney Nickel is another active catalyst for hydrogenation and is sometimes preferred when dehalogenation is a concern. researchgate.netgoogle.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) provides a milder method for nitro group reduction and can often be more chemoselective. researchgate.netlongdom.org For instance, the SnCl2/HCl system is known for its ability to selectively reduce nitro groups in the presence of other reducible functionalities. researchgate.net This method would likely be a more suitable choice for the selective reduction of the nitro group in this compound without affecting the aldehyde or halogen substituents.

The successful synthesis of related compounds, such as 2-amino-3-fluorobenzoic acid and 2-amino-6-nitrobenzoic acid, has been documented, suggesting that the transformation of the nitro group in the target molecule is feasible. google.com

Table 2: Common Reagents for Nitro Group Reduction and Their Potential Chemoselectivity

ReagentPotential Outcome on this compound
H₂/Pd-CReduction of NO₂ to NH₂, potential for dehalogenation (especially C-Br bond). researchgate.net
H₂/Raney NiReduction of NO₂ to NH₂, potentially less dehalogenation than Pd-C. researchgate.netgoogle.com
Fe/HClSelective reduction of NO₂ to NH₂ with minimal effect on other groups. longdom.org
SnCl₂/HClHigh chemoselectivity for the reduction of the NO₂ group. researchgate.net

The substituents on the benzene (B151609) ring of this compound have a profound impact on its reactivity towards electrophilic and nucleophilic aromatic substitution.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. It strongly deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. rsc.orgpurechemistry.org Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself. uchicago.eduopenstax.org

Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating towards electrophilic substitution due to their electron-withdrawing inductive effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. purechemistry.org In nucleophilic aromatic substitution, the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, often making it a better leaving group than other halogens in this reaction type, despite the strength of the C-F bond. harvard.edu

Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. purechemistry.org

In this compound, the cumulative effect of these electron-withdrawing groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic attack. However, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution. The bromine atom is ortho to the activating nitro group, and the fluorine atom is para to the activating nitro group, making both positions potential sites for nucleophilic attack.

Combined Electronic and Steric Effects of Substituents on Aromatic Reactivity

The reactivity of this compound is a complex interplay of the electronic and steric effects of its four substituents. purechemistry.org

Electronic Effects: All four substituents (bromo, fluoro, nitro, and aldehyde) are electron-withdrawing, making the aromatic ring highly electrophilic. rsc.orgpurechemistry.org This has two major consequences:

Enhanced Aldehyde Reactivity: The electron-withdrawing groups increase the partial positive charge on the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack compared to benzaldehyde (B42025) itself. rsc.org

Facilitated Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring facilitates the attack of nucleophiles, leading to the substitution of the halogen atoms. uchicago.eduopenstax.org The nitro group at position 6 is particularly effective at stabilizing the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack at the ortho (bromine at position 2) and para (fluorine at position 3) positions. uchicago.eduopenstax.org

Steric Effects: The substituents at positions 2, 3, and 6 create a crowded steric environment around the aromatic ring.

The bromine atom at position 2 and the nitro group at position 6 flank the aldehyde group, which could sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.

Similarly, these groups could influence the regioselectivity of reactions on the aromatic ring itself.

The combination of these effects makes this compound a highly functionalized and reactive molecule with potential for diverse chemical transformations.

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic understanding of chemical reactions often involves the characterization of transition states and the determination of activation energies, which can be achieved through computational chemistry methods. nih.govresearchgate.netyoutube.com

For a reaction such as the nucleophilic aromatic substitution of the fluorine atom in this compound by a nucleophile, the reaction would likely proceed through a Meisenheimer complex. The transition state for the formation of this intermediate would involve the approach of the nucleophile to the carbon bearing the fluorine atom, with a corresponding change in the hybridization of that carbon from sp² to sp³.

Computational studies on similar systems have shown that the activation energy for such reactions is influenced by the nature of the nucleophile, the leaving group, and the other substituents on the aromatic ring. mdpi.comnih.gov The presence of the strongly electron-withdrawing nitro group para to the fluorine atom would be expected to significantly lower the activation energy for the formation of the Meisenheimer complex by stabilizing the developing negative charge. mdpi.com

Table 3: Hypothetical Computational Data for Nucleophilic Aromatic Substitution on this compound

Reaction StepPredicted Transition State GeometryFactors Influencing Activation Energy
Nucleophilic attack at C-FApproach of nucleophile to the C-F bond, partial bond formation, and rehybridization of the carbon atom.Electronegativity of fluorine, electron-withdrawing power of the nitro group, nature of the nucleophile.
Departure of FluorideElongation and breaking of the C-F bond, re-aromatization of the ring.Stability of the fluoride ion, restoration of aromaticity.

It is important to note that these are predicted behaviors, and experimental and computational studies would be necessary to fully elucidate the intricate reactivity and mechanistic pathways of this complex molecule.

Kinetic Isotope Effect Studiesncert.nic.in

A thorough search of scientific databases and chemical literature did not yield any specific studies focused on the kinetic isotope effect (KIE) for reactions involving this compound.

Kinetic isotope effect studies are a powerful tool in mechanistic chemistry, used to determine the rate-determining step of a reaction and to elucidate the structure of the transition state. This is achieved by replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the resulting change in reaction rate. For a compound like this compound, KIE studies could provide valuable information on reactions such as:

Nucleophilic Aromatic Substitution (SNAr): Investigating the substitution of the bromide or fluoride ions.

Aldehyde Reactions: Studying the mechanism of nucleophilic additions to the carbonyl group.

Reduction of the Nitro Group: Elucidating the steps involved in its conversion to an amino group.

Without experimental data, any discussion of KIE values for this compound would be purely speculative and based on general principles observed for structurally similar aromatic aldehydes.

Intermediate Characterization in Complex Reaction Sequences

Similarly, there is a lack of specific research detailing the isolation or spectroscopic characterization of intermediates in complex reaction sequences starting from this compound.

The synthesis of complex molecules, particularly heterocycles, often proceeds through a series of reactive intermediates. The characterization of these transient species is crucial for understanding the reaction pathway and optimizing reaction conditions. For this compound, potential intermediates in multi-step syntheses could include:

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the initial addition of a nucleophile to the aromatic ring forms a negatively charged intermediate known as a Meisenheimer complex.

Cyanohydrins or Hemiacetals: Formed by the addition of nucleophiles to the aldehyde group.

Enamines or Imines: Resulting from the condensation of the aldehyde with primary or secondary amines, which can then undergo further cyclization reactions.

While the formation of such intermediates can be inferred from the final products of reactions involving related nitrobenzaldehydes, specific studies that characterize these intermediates (e.g., through NMR, IR, or mass spectrometry) for this compound are not available. Research on analogous compounds, such as 2-bromo-3-nitrobenzaldehyde, has sometimes rationalized the formation of unexpected products by proposing certain reactive intermediates, but this falls short of direct characterization.

Applications As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

This trifunctionalized benzaldehyde (B42025) serves as a linchpin in the assembly of intricate molecular architectures, from heterocyclic systems to scaffolds with significant pharmacological interest.

The compound is a valuable starting material for the synthesis of various heterocyclic systems. The presence of ortho-halo and aldehyde functionalities allows for cyclization reactions to form fused ring systems. For instance, related 2-bromo-6-fluorobenzaldehyde (B104081) derivatives have been used to synthesize bicyclic heterocycles like indazoles through a copper-catalyzed reaction with primary amines and sodium azide. ossila.com Research has also demonstrated the synthesis of selenium-containing heterocycles, such as 7-nitro-1,2-benzisoselenol(3H)-3-ol, from the related 2-bromo-3-nitrobenzaldehyde (B1282389). researchgate.net The reactivity of the bromo group, often activated by the adjacent electron-withdrawing nitro group, makes it susceptible to nucleophilic substitution, which is a key step in many heterocycle-forming reaction cascades. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Related Benzaldehydes

Starting Material ClassReagentsHeterocyclic ProductKey Reaction Type
2-Bromo-6-fluorobenzaldehydesPrimary amines, Sodium azide, Cu(II) oxideIndazolesCopper-catalyzed cyclization
2-Bromo-3-nitrobenzaldehydeDisodium diselenide (Na₂Se₂)Selenium-containing heterocyclesNucleophilic aromatic substitution and cyclization

The molecular framework of 2-bromo-3-fluoro-6-nitrobenzaldehyde is a key component in the synthesis of scaffolds for medicinal chemistry and drug discovery. The various functional groups allow for its incorporation into larger molecules designed to interact with biological targets. Halogenated benzaldehyde derivatives are recognized as important building blocks for potential drug candidates that target specific enzymes or receptors. The synthesis of complex organic molecules from such intermediates is a fundamental aspect of developing new pharmaceuticals. For example, the reduction of the nitro group to an amine, followed by further reactions, can lead to the formation of a wide array of substituted anilines and fused heterocycles that are common motifs in pharmacologically active compounds.

While its primary application lies in fine chemical and pharmaceutical synthesis, the structural motifs accessible from this compound have relevance in material science. The high degree of functionalization and the presence of polar groups (nitro) and polarizable atoms (bromine) can influence the solid-state packing and electronic properties of its derivatives. Although direct use as a dye or pigment is not prominently documented, its derivatives can serve as precursors to such materials. For instance, related 2-bromobenzaldehydes have been used to assist in the self-assembly of macromolecules to create nanostructures, such as semiconducting nanowires. ossila.com This suggests that derivatives of this compound could be explored for applications in organic electronics or as components in functional polymers.

Derivatization Strategies for Functionalized Products

The compound's multiple reactive handles are ideal for creating diverse molecular libraries and for synthesizing specialized molecules like ligands and catalysts.

The distinct reactivity of each functional group on the this compound ring makes it an excellent substrate for combinatorial chemistry and parallel synthesis. A library of compounds can be rapidly generated by systematically applying different reactions to each functional site.

Table 2: Derivatization Strategies at Each Functional Group

Functional GroupReaction TypePotential Products
Aldehyde (-CHO)Reduction, Oxidation, Condensation (e.g., Henry reaction)Alcohols, Carboxylic acids, Alkenes, Nitroalcohols
Bromo (-Br)Nucleophilic Aromatic Substitution, Cross-coupling (e.g., Suzuki, Heck)Amines, Ethers, Biaryls, Alkenyl-substituted aromatics
Nitro (-NO₂)ReductionAmines (-NH₂)

This multi-directional approach allows for the creation of a large number of structurally diverse molecules from a single, readily accessible starting material, which is highly valuable in screening for new bioactive compounds or materials with desired properties.

The synthesis of ligands for metal-based catalysts is another important application. Following the reduction of the nitro group to an amine and potential modification of the aldehyde, the resulting molecule can act as a multidentate ligand, capable of coordinating to metal centers. The presence of fluorine and bromine atoms can also be used to fine-tune the electronic properties of the resulting ligand, which in turn influences the activity and selectivity of the catalyst. For example, related fluorinated benzaldehydes are used to synthesize NMR probes and ligands for catalysis. ossila.com The development of highly enantioselective catalysts often relies on chiral ligands, and this compound can serve as a precursor to such complex structures. For instance, copper(II) acetate (B1210297) combined with a camphor-derived amino pyridine (B92270) ligand has been used to catalyze the reaction between aldehydes and bromonitromethane, highlighting the synergy between metal catalysts and organic ligands. researchgate.net

Spectroscopic and Structural Elucidation Methodologies

Advanced NMR Spectroscopy for Structural Confirmation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise connectivity of atoms within a molecule. For 2-Bromo-3-fluoro-6-nitrobenzaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift, typically in the range of 10-11 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal, generally appearing between 185 and 195 ppm. The aromatic carbons will resonate in the typical aromatic region (110-160 ppm), with their specific shifts influenced by the attached substituents.

¹⁹F NMR: The fluorine NMR spectrum will provide information about the chemical environment of the fluorine atom. The chemical shift will be indicative of the electronic effects of the neighboring bromo and nitro groups.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~190
C-Br-~120
C-F-~155 (d, ¹JCF)
C-NO₂-~150
Aromatic CH~7.5 - 8.5~125 - 140
CHO~10.5-

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The vibrational modes of this compound are expected to show characteristic absorption and scattering bands corresponding to the aldehyde, nitro, bromo, and fluoro substituents, as well as the aromatic ring.

Based on studies of similar nitro- and halo-substituted benzaldehydes, the following characteristic vibrational frequencies can be anticipated researchgate.net:

Aldehyde Group (CHO):

A strong C=O stretching band is expected in the FTIR spectrum around 1700-1720 cm⁻¹.

The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands in the region of 2720-2820 cm⁻¹.

Nitro Group (NO₂):

Two strong stretching vibrations are characteristic of the nitro group: the asymmetric stretch usually appears in the range of 1520-1560 cm⁻¹, and the symmetric stretch is observed between 1345 and 1385 cm⁻¹.

Aromatic Ring:

C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Halogen Substituents:

The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

The C-F stretching vibration will be observed at a higher frequency, generally in the range of 1000-1300 cm⁻¹, and is often a strong band in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Aldehyde (CHO)C=O Stretch1700 - 1720Strong
C-H Stretch2720 - 2820Weak-Medium
Nitro (NO₂)Asymmetric Stretch1520 - 1560Strong
Symmetric Stretch1345 - 1385Strong
Aromatic RingC-H Stretch> 3000Variable
C=C Stretch1400 - 1600Variable
C-BrStretch500 - 600Medium-Strong
C-FStretch1000 - 1300Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₃BrFNO₃, which corresponds to a molecular weight of approximately 248.01 g/mol .

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance libretexts.orglibretexts.org. This will result in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units.

Common fragmentation pathways for halogenated nitroaromatic compounds often involve the loss of the nitro group (NO₂) or the halogen atoms researchgate.netresearchgate.net. The aldehyde functional group can also undergo characteristic fragmentation, such as the loss of a hydrogen radical (H•) or a formyl radical (CHO•).

Expected Fragmentation Patterns:

Loss of NO₂: [M - NO₂]⁺

Loss of Br: [M - Br]⁺

Loss of CHO: [M - CHO]⁺

Loss of H: [M - H]⁺

Table 3: Predicted Mass Spectrometry Data for this compound
IonPredicted m/zDescription
[M]⁺~247, 249Molecular ion (showing bromine isotope pattern)
[M - H]⁺~246, 248Loss of a hydrogen radical
[M - NO₂]⁺~201, 203Loss of a nitro group
[M - Br]⁺~168Loss of a bromine radical
[M - CHO]⁺~218, 220Loss of a formyl radical

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the crystal structure of the closely related compound, 2-Bromo-3-nitrobenzaldehyde (B1282389), offers valuable insights into the likely solid-state conformation researchgate.netnih.govnih.gov.

In the structure of 2-Bromo-3-nitrobenzaldehyde, the molecule is nearly planar, with a slight twist in the nitro group relative to the aromatic ring. The crystal packing is stabilized by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds and Br···O halogen bonds nih.gov.

Table 4: Expected Crystallographic Parameters and Interactions for this compound (based on 2-Bromo-3-nitrobenzaldehyde)
Parameter/InteractionExpected Observation
Molecular ConformationLargely planar aromatic ring
Nitro Group OrientationPotentially twisted out of the plane of the aromatic ring
Intermolecular InteractionsC-H···O hydrogen bonds, Br···O halogen bonds, potential C-H···F interactions
Crystal PackingLikely to form layered or sheet-like structures

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-bromo-3-fluoro-6-nitrobenzaldehyde, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable geometric configuration (the lowest energy state).

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzaldehydes (Illustrative)

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
C-C (aromatic) 1.39 - 1.41
C-H (aromatic) 1.08 - 1.09
C-Br ~1.90
C-F ~1.35
C-N ~1.47
C=O ~1.21
C-C-C (ring) 118 - 122
C-C-H ~120
O=C-H ~124

Prediction of Spectroscopic Data (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic data. After geometry optimization, frequency calculations are performed at the same level of theory. These calculations predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra researchgate.netresearchgate.net. For related molecules like 4-bromo-2-fluoro-1-nitrobenzene, detailed assignments of vibrational frequencies have been carried out, correlating calculated values with experimental data researchgate.net.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure nih.govresearchgate.net.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity materialsciencejournal.orgsemanticscholar.org. A smaller gap suggests that the molecule is more polarizable and more reactive semanticscholar.org.

For this compound, the electron-withdrawing nature of the nitro, fluoro, and bromo groups, as well as the aldehyde function, would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be localized on the aromatic ring.

Table 2: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies (Conceptual)

Descriptor Formula Significance
Ionization Potential (I) I ≈ -E_HOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Electronegativity (χ) χ = (I + A) / 2 Power to attract electrons.

Computational Modeling of Reaction Pathways and Regioselectivity

Theoretical chemistry can model the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. By calculating the energies of reactants, transition states, and products, computational models can map out the most likely reaction pathways researchgate.net. For a molecule like this compound, this could involve modeling nucleophilic substitution reactions, where the regioselectivity (the position at which the reaction occurs) is determined by the electronic and steric environment of the aromatic ring. The calculated activation energies for different pathways can predict the major products of a reaction researchgate.net.

Conformational Analysis and Intramolecular Interactions

Even for seemingly rigid molecules, different spatial arrangements of atoms, or conformations, can exist. Conformational analysis involves calculating the relative energies of these different conformers to identify the most stable ones. For substituted benzaldehydes, a key aspect is the orientation of the aldehyde group relative to the ring and adjacent substituents.

Furthermore, computational studies can reveal weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. For instance, in the related compound 2-bromo-3-nitrobenzaldehyde (B1282389), a close intramolecular contact between the bromine and an oxygen atom of the aldehyde group has been observed nih.govresearchgate.net. Similar interactions could be investigated for this compound to understand the preferred orientation of its functional groups.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, various quantum chemical descriptors can be calculated to predict a molecule's reactivity. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface nih.gov. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are sites for nucleophilic attack nih.gov. For this compound, the area around the nitro and aldehyde oxygen atoms would be expected to be electron-rich, while the aldehyde carbon would be electron-poor.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, interpreting the wave function in terms of localized bonds and lone pairs, which aligns with classical Lewis structures faccts.de. NBO analysis calculates the charge on each atom, offering a more refined view than simpler methods like Mulliken population analysis researchgate.net.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Pathways

The aldehyde functional group is a prime target for stereoselective transformations. Future research could focus on developing asymmetric synthetic methods to generate chiral molecules derived from 2-Bromo-3-fluoro-6-nitrobenzaldehyde.

Asymmetric Nucleophilic Additions: The development of catalytic, enantioselective nucleophilic additions to the aldehyde carbonyl group would provide access to a wide range of chiral secondary alcohols. Organocatalysts or chiral metal complexes could be employed to facilitate the addition of organometallic reagents (e.g., Grignard or organozinc reagents), alkynes, or cyanide, yielding valuable chiral building blocks.

Stereoselective Reductions: Asymmetric reduction of the aldehyde to a primary alcohol, while seemingly straightforward, could be a key step in a multi-step synthesis of more complex chiral molecules. The development of efficient chiral catalysts for this transformation would be a valuable contribution.

Atroposelective Synthesis: The sterically hindered nature of the 2,3,6-trisubstituted benzene (B151609) ring raises the possibility of atropisomerism in certain derivatives. Future work could explore syntheses that create derivatives with hindered rotation around a newly formed single bond, potentially leading to stable, axially chiral molecules.

Catalytic Innovations for Enhanced Efficiency and Selectivity

Modern catalytic methods offer powerful tools to selectively functionalize the different positions of the this compound core. Research in this area would significantly expand the accessible chemical space of its derivatives.

Cross-Coupling Reactions: The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions. Future studies should explore Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig (for C-N or C-O bond formation), and Sonogashira (for C-C bond formation with alkynes) couplings. nih.gov These reactions would enable the introduction of a vast array of aryl, alkyl, amino, and alkynyl groups at the 2-position.

C-H Functionalization: The use of transient directing groups could enable the selective functionalization of the C-H bonds on the aromatic ring. nih.gov For instance, forming a transient imine from the aldehyde could direct a metal catalyst (e.g., Palladium or Iridium) to activate and functionalize the ortho C-H bond (at the 5-position), allowing for arylation, halogenation, or amidation. nih.gov

Selective Reduction of the Nitro Group: Developing catalytic systems for the selective reduction of the nitro group to an amine without affecting the aldehyde or halogen substituents is a crucial research avenue. This would provide access to 2-bromo-3-fluoro-6-aminobenzaldehyde, a versatile intermediate for further derivatization, such as in the synthesis of benzimidazoles. nih.gov

A summary of potential catalytic transformations is presented below.

Catalytic ReactionTarget SitePotential Reagents/CatalystsProduct Type
Suzuki-Miyaura CouplingC-BrArylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄)2-Aryl-3-fluoro-6-nitrobenzaldehyde
Buchwald-Hartwig AminationC-BrAmines, Pd catalyst (e.g., Pd₂(dba)₃)2-Amino-3-fluoro-6-nitrobenzaldehyde
C-H ArylationC5-HAryl halides, Pd or Ir catalyst with transient directing group5-Aryl-2-bromo-3-fluoro-6-nitrobenzaldehyde
Selective Nitro Reduction-NO₂H₂, Pd/C; or transfer hydrogenation6-Amino-2-bromo-3-fluoro-benzaldehyde

Exploration of Novel Reactivity Patterns

The unique electronic interplay between the electron-withdrawing nitro and aldehyde groups and the halogen substituents suggests that this compound could exhibit novel reactivity.

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho- and para-nitro group, is a potential site for SₙAr reactions. Investigating its displacement by various nucleophiles (e.g., alkoxides, thiolates, amines) could yield a library of 3-substituted derivatives that would be difficult to access otherwise.

Tandem Reactions: The multiple functional groups could be leveraged in tandem or cascade reactions. For example, an initial condensation at the aldehyde followed by an intramolecular cyclization involving one of the other substituents could be a powerful strategy for constructing complex heterocyclic systems.

Reactions with Organoselenium/Tellurium Reagents: Inspired by work on the analogous 2-bromo-3-nitrobenzaldehyde (B1282389), exploring reactions with selenium or tellurium nucleophiles could lead to novel organoselenium/tellurium heterocycles with interesting electronic or biological properties. researchgate.netnih.gov

Application in Emerging Fields (e.g., Supramolecular Chemistry, Bioconjugation)

The distinct functional groups of this compound make it an attractive candidate for applications in materials science and chemical biology.

Supramolecular Chemistry: The aldehyde, nitro group, and halogens can all act as hydrogen or halogen bond acceptors and donors. This makes the molecule a promising building block for crystal engineering and the design of self-assembling supramolecular structures. rsc.org Research could focus on co-crystallization experiments to form multi-component solids with tailored architectures and properties. Furthermore, after suitable derivatization, it could be incorporated into supramolecular polymers, where its properties could be tuned post-assembly. ecust.edu.cn

Bioconjugation: Aldehydes are valuable functional groups for the covalent modification of biomolecules. Future research should explore the use of this compound derivatives in bioconjugation. The aldehyde can react with hydrazines or aminooxy groups on proteins or other biomolecules to form stable hydrazone or oxime linkages. nih.gov The additional functional groups (halogens, nitro) could serve as secondary reaction sites for multi-component labeling or as reporters for sensing applications. nih.gov

Computational Design of Derivatives with Tuned Reactivity or Properties

Computational chemistry provides a powerful predictive tool to guide synthetic efforts and explore the potential of new molecules.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the geometric and electronic properties of this compound and its derivatives. rsc.org This can provide insights into bond strengths, reactivity of different sites (e.g., susceptibility to nucleophilic attack), and spectroscopic properties.

Reaction Pathway Modeling: Computational modeling can be used to predict the feasibility and outcomes of proposed reactions, helping to optimize reaction conditions and select the most promising synthetic routes before extensive lab work is undertaken.

Quantitative Structure-Property Relationship (QSPR): By computationally generating a virtual library of derivatives and calculating various electronic and steric descriptors, QSPR models can be developed. researchgate.net These models can correlate molecular structure with specific properties (e.g., binding affinity to a biological target, photophysical properties), enabling the rational design of new molecules with desired functions. For instance, computational docking studies could be used to design derivatives that act as inhibitors for specific enzymes, a strategy that has been applied to other substituted benzimidazoles derived from nitrobenzaldehydes. nih.govmdpi.com

A summary of potential computational approaches is provided below.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Geometry Optimization, Electronic StructureBond energies, charge distribution, orbital energies, reaction barriers
Molecular DockingVirtual ScreeningBinding affinity and mode to a biological target
QSPRProperty PredictionCorrelation of structural features with activity/properties
Hirshfeld Surface AnalysisCrystal Packing AnalysisPrediction of intermolecular interactions in the solid state rsc.org

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : Identify substituent positions. The aldehyde proton appears as a singlet at ~10 ppm, while nitro and halogen groups deshield adjacent protons .
  • IR Spectroscopy : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 262.92) and fragments (loss of NO₂ or Br groups) .
    Advanced Analysis :
  • X-ray Crystallography : Resolve steric effects from the nitro group’s ortho position relative to the aldehyde .

How do the electron-withdrawing substituents (Br, F, NO₂) influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Mechanistic Insight :

  • Nitro Group : Strongly meta-directing, favoring reactions at positions 4 or 5. However, steric hindrance from the adjacent aldehyde may limit accessibility .
  • Halogens (Br/F) : Bromine acts as a leaving group in Suzuki couplings, while fluorine’s electronegativity enhances stability of transition states in nucleophilic substitutions .
    Case Study :
    In Ullmann couplings, the nitro group deactivates the ring, requiring elevated temps (120°C) and CuI catalysts for aryl-amine bond formation .

How can computational modeling predict regioselectivity in derivatization reactions?

Q. Advanced Methodological Approach :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO of this compound is localized near the bromine, predicting preferential attack at C2 in SNAr reactions .
  • Molecular Dynamics (MD) : Simulate steric effects of the nitro group on reagent approach angles, guiding solvent selection (e.g., DMF vs. THF) .

What strategies resolve contradictions in reported reaction yields for nitro-group reductions?

Q. Data Contradiction Analysis :

  • Factorial Design : Test variables (e.g., catalyst loading, H₂ pressure) to identify optimal conditions. For example, Pd/C (5%) under 3 atm H₂ in EtOH achieves 85% yield to the amine derivative, while NaBH₄/CuCl₂ gives <50% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., nitroso compounds) that may divert pathways .

What safety protocols are essential when handling this compound?

Q. Basic Safety Measures :

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (aldehyde and nitro groups are irritants) .
  • Ventilation : Use fume hoods due to potential release of NOx gases during decomposition .
    Advanced Mitigation :
  • Waste Treatment : Neutralize with 10% NaOH before disposal to hydrolyze reactive groups .

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